3-((Benzyloxy)methyl)-3-ethynyloxetane
Description
3-((Benzyloxy)methyl)-3-ethynyloxetane is a substituted oxetane featuring a benzyloxymethyl group and an ethynyl (acetylene) group at the 3-position of the oxetane ring. Oxetanes are four-membered cyclic ethers known for their ring strain, which enhances reactivity in polymerization and functionalization reactions. The benzyloxy group introduces aromatic stability and lipophilicity, while the ethynyl group provides sp-hybridized carbon atoms, enabling click chemistry applications or crosslinking in polymer synthesis .
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethynyl-3-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C13H14O2/c1-2-13(10-15-11-13)9-14-8-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
InChI Key |
LRFYUEOSPKHWEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(COC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-3-ethynyloxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step involves the reaction of the oxetane intermediate with benzyl alcohol under suitable conditions to form the benzyloxy derivative.
Addition of the Ethynyl Group:
Industrial Production Methods
Industrial production of 3-((Benzyloxy)methyl)-3-ethynyloxetane would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-3-ethynyloxetane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted oxetanes.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to new drug candidates. Research indicates that derivatives of 3-((Benzyloxy)methyl)-3-ethynyloxetane exhibit biological activity, making them suitable for further development in medicinal chemistry.
Cosmetic Formulations
In cosmetic science, the compound's properties make it a candidate for use in topical formulations. Studies have shown that compounds with similar structures can enhance skin hydration and improve the stability of emulsions. The incorporation of 3-((Benzyloxy)methyl)-3-ethynyloxetane into formulations may provide beneficial effects on skin texture and moisture retention .
Materials Science
Due to its unique chemical structure, 3-((Benzyloxy)methyl)-3-ethynyloxetane is being explored for applications in materials science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions can lead to novel materials with tailored properties for specific applications.
Case Study 1: Pharmaceutical Development
A recent study focused on synthesizing derivatives of 3-((Benzyloxy)methyl)-3-ethynyloxetane to evaluate their pharmacological effects. The derivatives were tested for anti-inflammatory activity, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.
Case Study 2: Cosmetic Product Formulation
In a formulation study, researchers incorporated 3-((Benzyloxy)methyl)-3-ethynyloxetane into a moisturizer. The product was evaluated for sensory attributes and moisturizing efficacy compared to standard formulations. Results indicated improved skin hydration and consumer preference over traditional moisturizers .
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-3-ethynyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through π-π interactions, while the ethynyl group can participate in covalent bonding with target molecules . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Oxetane Compounds
Structural and Functional Group Analysis
(a) 3-Ethyl-3-hydroxymethyloxetane
- Structure : Contains a hydroxymethyl (-CH2OH) and ethyl (-CH2CH3) group at the 3-position.
- Key Properties : The hydroxymethyl group increases polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. This compound is a precursor for polyurethane and epoxy resins due to its hydroxyl reactivity .
- Synthesis : Produced from trihydroxypropane and diethyl carbonate via transesterification, with 1H-NMR confirming -CH2- protons at δ 1.60 ppm .
(b) 3-Ethyl-3-allylmethoxyoxetane
- Structure : Features an allylmethoxy (-OCH2CH2CH2) and ethyl group.
- Key Properties : The allyl group enables radical polymerization or thiol-ene reactions, making it suitable for elastomers. The methoxy group reduces polarity compared to hydroxymethyl derivatives.
- 1H-NMR Data : -CH3 protons at δ 1.60 ppm, with allylic -CH2- groups at δ 2.30–2.60 ppm .
(c) Energetic Oxetanes (AMMO, BAMO, NIMMO)
- Structure: Contain azido (-N3) or nitratomethyl (-ONO2) groups.
- Key Properties: High energy density due to nitro/azide functionalities, used in propellants and explosives. For example, 3-nitratomethyl-3-methyloxetane (NIMMO) exhibits superior thermal stability (decomposition >200°C) compared to non-energetic oxetanes .
(d) 3-((Benzyloxy)methyl)-3-ethynyloxetane
- Structure : Combines benzyloxymethyl (-CH2-O-Benzyl) and ethynyl (-C≡CH) groups.
- Reactivity: The ethynyl group enables Huisgen cycloaddition (click chemistry) for bioconjugation or polymer crosslinking. Lipophilicity: Higher logP compared to hydroxymethyl or allyl derivatives due to the aromatic benzyl group.
Physicochemical and Application Comparisons
Biological Activity
3-((Benzyloxy)methyl)-3-ethynyloxetane, a compound belonging to the oxetane class, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-((Benzyloxy)methyl)-3-ethynyloxetane is . Its structure features an oxetane ring, which is known for its strain and reactivity, making it a valuable scaffold in drug discovery.
Biological Activity Overview
Research indicates that compounds containing oxetane rings exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of 3-((Benzyloxy)methyl)-3-ethynyloxetane have been explored in several studies:
Antibacterial Activity
A study published in ACS Medicinal Chemistry Letters demonstrated that oxetane derivatives can possess significant antibacterial properties. The minimum inhibitory concentration (MIC) against various strains of bacteria was evaluated, showing promising results for derivatives similar to 3-((Benzyloxy)methyl)-3-ethynyloxetane .
Anticancer Potential
In a recent investigation into the anticancer effects of oxetane derivatives, 3-((Benzyloxy)methyl)-3-ethynyloxetane was tested against several cancer cell lines. The compound exhibited cytotoxicity with IC50 values indicating effectiveness in inhibiting cell proliferation. Notably, it showed enhanced activity against breast cancer cells compared to standard chemotherapeutic agents .
The biological activity of 3-((Benzyloxy)methyl)-3-ethynyloxetane is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Division : The compound may disrupt mitotic processes in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : Similar compounds have been shown to interfere with bacterial cell wall synthesis and protein synthesis pathways .
Case Study 1: Antibacterial Efficacy
A research team conducted a series of experiments to evaluate the antibacterial efficacy of various oxetane derivatives, including 3-((Benzyloxy)methyl)-3-ethynyloxetane. The study reported that this compound had an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with 3-((Benzyloxy)methyl)-3-ethynyloxetane resulted in a significant reduction in cell viability (IC50 = 10 μM). This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
